3,3-Dimethylazetidine-2-carboxylic acid hydrochloride
Overview
Description
3,3-Dimethylazetidine-2-carboxylic acid hydrochloride: is a non-proteinogenic amino acid derivative It is a four-membered azetidine ring with two methyl groups at the 3-position and a carboxylic acid group at the 2-position, forming a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylazetidine-2-carboxylic acid hydrochloride typically involves the cyclization of suitable precursors. One common method involves the reduction of γ-chloro-α-(N-alkylimino)esters using sodium cyanoborohydride in methanol in the presence of acetic acid. This reaction proceeds with complete selectivity to yield 3,3-dimethylazetidine-2-carboxylic esters, which can then be hydrolyzed to obtain the desired carboxylic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethylazetidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the chlorine atom in the hydrochloride salt can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
3,3-Dimethylazetidine-2-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential role in modifying peptides and proteins, influencing their stability and activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It may be used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3,3-Dimethylazetidine-2-carboxylic acid hydrochloride involves its interaction with biological molecules. The azetidine ring’s strain and reactivity allow it to participate in various biochemical pathways. It can act as a mimic of natural amino acids, potentially altering protein structure and function. The exact molecular targets and pathways are still under investigation, but its unique structure suggests it could influence enzyme activity and protein-protein interactions.
Comparison with Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with a carboxylic acid group but without the methyl substitutions.
3,3-Dimethylazetidine: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
Aziridine-2-carboxylic acid: A three-membered ring analog with different reactivity due to increased ring strain.
Uniqueness: 3,3-Dimethylazetidine-2-carboxylic acid hydrochloride is unique due to its combination of the azetidine ring, carboxylic acid group, and methyl substitutions. This structure imparts specific steric and electronic properties, making it a valuable compound for studying ring strain effects and developing new synthetic methodologies.
Properties
IUPAC Name |
3,3-dimethylazetidine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-6(2)3-7-4(6)5(8)9;/h4,7H,3H2,1-2H3,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEMASJLTPPHTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1C(=O)O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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